Benzyl 4-amino-2-hydroxy-4-oxobutanoate

Description

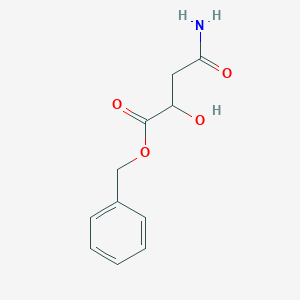

Benzyl 4-amino-2-hydroxy-4-oxobutanoate is a substituted butanoate ester featuring a benzyl group, an amino group, a hydroxyl group, and a ketone functionality. This compound’s structure combines both hydrophilic (amino, hydroxyl) and hydrophobic (benzyl) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

90284-32-5 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

benzyl 4-amino-2-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C11H13NO4/c12-10(14)6-9(13)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14) |

InChI Key |

IVGZJKOJWPUAGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl 4-amino-2-hydroxy-4-oxobutanoate belongs to a family of substituted butanoates, which differ in functional groups, stereochemistry, and biological activity. Below is a comparative analysis with key analogs:

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: this compound: Likely polar due to -NH₂ and -OH groups, but solubility data are unavailable. Benzyl 4-[Methoxy(methyl)amino]-4-oxobutanoate: Soluble in organic solvents (e.g., DMSO, ethanol) .

Stability :

- Compounds with ester linkages (e.g., benzyl esters) are prone to hydrolysis under acidic or basic conditions.

Research Findings and Gaps

- Synthetic Utility: Benzyl esters with amino and ketone groups are pivotal in synthesizing β-lactam antibiotics and kinase inhibitors, suggesting similar applications for this compound .

- Unresolved Questions :

- Lack of solubility, toxicity, and crystallographic data for the target compound limits its industrial adoption.

Q & A

Q. Example Reaction Scheme :

Esterification : React 4-amino-2-hydroxybutanoic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃).

Purification : Use ethyl acetate/hexane solvent systems for chromatography.

Final Characterization : Compare melting points and spectral data with literature values .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

A combination of techniques ensures accurate structural elucidation:

- X-ray crystallography : Resolve absolute configuration using SHELX for refinement .

- NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to identify functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm) .

- Mass spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₁H₁₃NO₄: 224.0923) .

- HPLC : Assess purity (>95%) using C18 columns and UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.